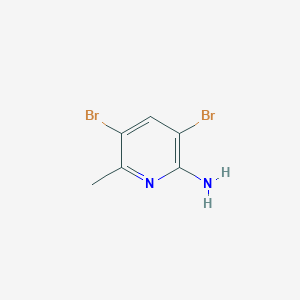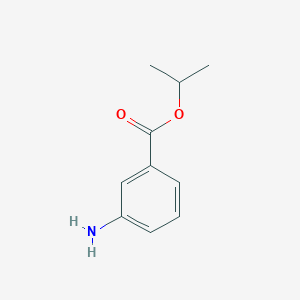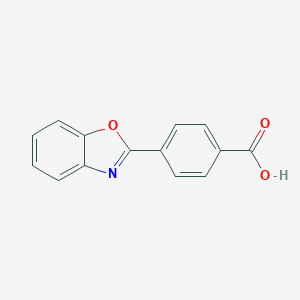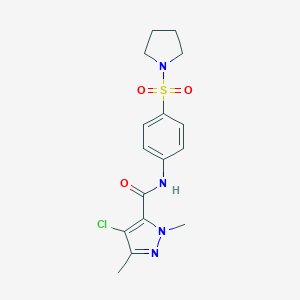
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of compound X involves the inhibition of specific enzymes by binding to their active sites. This leads to the disruption of various cellular processes, ultimately resulting in the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Compound X has been shown to exhibit significant biochemical and physiological effects in various cell lines and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using compound X in lab experiments include its potent inhibitory activity against specific enzymes, which allows for the study of various cellular processes. However, the limitations of using compound X include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of compound X. These include further studies to determine its safety and efficacy in animal models and clinical trials, as well as the development of more potent and selective analogs for use in drug discovery and medicinal chemistry. Additionally, the potential applications of compound X in other fields, such as agriculture and environmental science, should be explored.
Méthodes De Synthèse
The synthesis of compound X involves the reaction of 4-chloro-2,5-dimethylpyrazole-3-carboxylic acid with N-(4-pyrrolidin-1-ylsulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including kinases and phosphatases, which are involved in various cellular processes such as cell signaling and proliferation.
Propriétés
Numéro CAS |
6309-21-3 |
|---|---|
Nom du produit |
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide |
Formule moléculaire |
C16H19ClN4O3S |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
4-chloro-2,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O3S/c1-11-14(17)15(20(2)19-11)16(22)18-12-5-7-13(8-6-12)25(23,24)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,18,22) |
Clé InChI |
USMKUEHIKRMDMY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
SMILES canonique |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



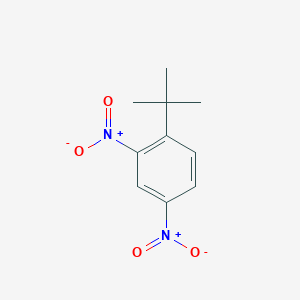
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
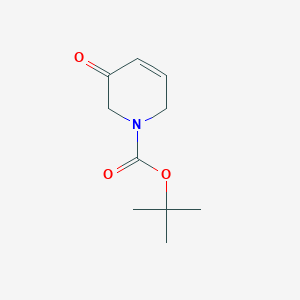
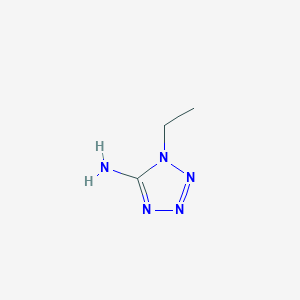
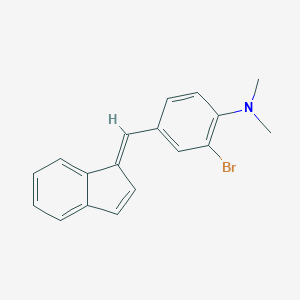
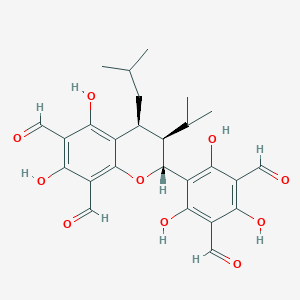
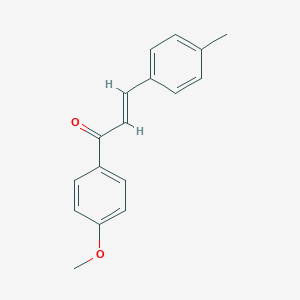
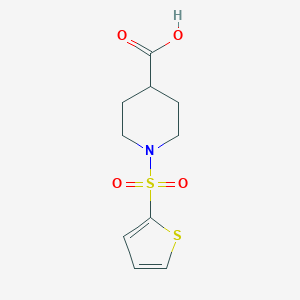
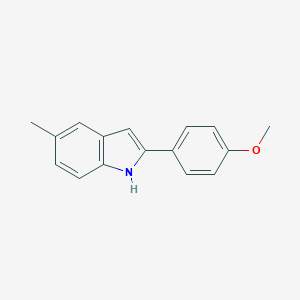
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
